molecular formula C16H16O B1627343 4-Acetyl-4'-ethylbiphenyl CAS No. 5730-92-7

4-Acetyl-4'-ethylbiphenyl

Cat. No.: B1627343
CAS No.: 5730-92-7
M. Wt: 224.3 g/mol
InChI Key: JVHINSBYQLJNIW-UHFFFAOYSA-N
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Description

4-Acetyl-4'-ethylbiphenyl (CAS: 5730-92-7) is a biphenyl derivative with an acetyl group (-COCH₃) at the 4-position and an ethyl group (-C₂H₅) at the 4'-position. Its molecular formula is C₁₆H₁₆O, and it is widely utilized in organic synthesis, particularly as an intermediate for pharmaceuticals, liquid crystals, and advanced materials . The acetyl group introduces ketone functionality, enabling participation in condensation or nucleophilic addition reactions, while the ethyl substituent modulates steric and electronic properties.

Properties

CAS No.

5730-92-7

Molecular Formula

C16H16O

Molecular Weight

224.3 g/mol

IUPAC Name

1-[4-(4-ethylphenyl)phenyl]ethanone

InChI

InChI=1S/C16H16O/c1-3-13-4-6-15(7-5-13)16-10-8-14(9-11-16)12(2)17/h4-11H,3H2,1-2H3

InChI Key

JVHINSBYQLJNIW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variation in Alkyl Chain Length

A key structural variable in biphenyl derivatives is the alkyl chain length at the 4'-position. The following compounds illustrate this variation:

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Properties/Applications
4-Acetyl-4'-methylbiphenyl C₁₅H₁₄O Methyl (-CH₃) 210.27 High-yield Suzuki coupling (98% yield using (Fe)–PPy–Pd catalyst)
4-Acetyl-4'-ethylbiphenyl C₁₆H₁₆O Ethyl (-C₂H₅) 224.30 Intermediate for organic synthesis
4-Acetyl-4'-propylbiphenyl C₁₇H₁₈O Propyl (-C₃H₇) 238.33 Increased lipophilicity for material science

Analysis :

  • Longer alkyl chains (e.g., ethyl vs. methyl) enhance lipophilicity, improving solubility in non-polar solvents.
  • The Suzuki-Miyaura cross-coupling reaction for synthesizing 4-acetyl-4'-methylbiphenyl achieves 98% yield , suggesting similar efficiency for ethyl analogs with appropriate boronic acid substrates.

Substituent Functional Group Variation

Replacing the ethyl group with electron-withdrawing or polar groups alters reactivity and applications:

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Properties/Applications
4-Acetyl-4'-bromobiphenyl C₁₄H₁₁BrO Bromo (-Br) 275.15 Melting point: 127°C; used in cross-coupling reactions
4-Cyano-4'-ethylbiphenyl C₁₅H₁₃N Cyano (-CN) 207.27 Liquid crystal monomers (e.g., 2CB)

Analysis :

  • Bromo substituent : Introduces a leaving group, enabling further functionalization (e.g., via Ullmann or Kumada couplings). The higher melting point (127°C) compared to ethyl analogs reflects stronger crystal packing .
  • Cyano substituent: Enhances polarity and mesogenic properties, making 4-cyano-4'-ethylbiphenyl valuable in liquid crystal displays (LCDs) .

Comparative Physicochemical Data

Property 4-Acetyl-4'-ethylbiphenyl 4-Acetyl-4'-methylbiphenyl 4-Acetyl-4'-bromobiphenyl
Molecular Weight 224.30 210.27 275.15
Substituent Electronic Effect Electron-donating Electron-donating Electron-withdrawing
Typical Applications Organic intermediates High-yield coupling Cross-coupling precursor

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